molecular formula C22H15N3OS B2606809 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone CAS No. 422276-64-0

2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone

Katalognummer B2606809
CAS-Nummer: 422276-64-0
Molekulargewicht: 369.44
InChI-Schlüssel: GUAZKERIWJHICH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone” is a complex organic compound that contains a benzimidazole ring, which is known for its biological importance . This compound is part of a larger class of compounds known as quinazolines, which are heterocyclic compounds with a wide range of biological properties .


Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolines, such as “this compound”, can be achieved through a phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with the benzimidazole fused ring system being a key feature . The phenol ring forms dihedral angles with the benzimidazole system and the quinazoline benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve a metal-free intramolecular C–H amination reaction . This reaction results in a direct oxidative C–N bond formation in a complex molecule .

Wissenschaftliche Forschungsanwendungen

  • Alpha-Adrenoceptor Antagonists and Antihypertensive Agents:

    • A study by Chern et al. (1993) explored the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds, including the related 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone, showed high binding affinity for alpha 1-adrenoceptors, indicating potential application in the treatment of hypertension (Chern et al., 1993).
  • Synthesis of Novel Heterocyclic Compounds:

    • Carpenter et al. (2007) reported an effective route to synthesize benzimidazo[2,1-b]quinazolin-12(5H)-ones from commercially available starting materials. This method, involving microwave irradiation, could potentially be applied to synthesize variants of this compound, facilitating the development of novel heterocyclic compounds with pharmacological relevance (Carpenter et al., 2007).
  • Cytotoxic Evaluation for Cancer Treatment:

    • Taherian et al. (2019) synthesized quinazolinone derivatives substituted with benzimidazole and evaluated their cytotoxic activities against cancer cell lines. The structural similarity suggests potential for this compound in cancer research (Taherian et al., 2019).
  • Antimicrobial Agents:

    • Kuarm et al. (2011) studied derivatives of benzimidazo[1,2-c]quinazoline for their antimicrobial activity. The structural framework of these compounds, including this compound, indicates potential applications as potent antimicrobial agents (Kuarm et al., 2011).
  • Anticancer Effects and Molecular Docking Studies:

    • Laxminarayana et al. (2021) discussed the synthesis of related compounds and their anticancer activity, highlighting the potential of this compound in the development of chemotherapeutic agents (Laxminarayana et al., 2021).

Zukünftige Richtungen

The future directions for the research and development of “2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone” and similar compounds could involve further structure optimization to discover potential multi-targeted inhibitors . Additionally, new derivatives of this compound could be synthesized and evaluated for their antimicrobial activity .

Wirkmechanismus

Target of Action

Benzimidazo[1,2-c]quinazoline derivatives, which this compound is a part of, are known to exhibit a wide spectrum of therapeutic activities such as antimicrobial, antitumor, anticancer, antiviral, anti-inflammatory, and anticonvulsants . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It is synthesized via a new synthetic strategy involving c(sp3)−h oxidation, condensation, and cyclization processes . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

Given the wide range of therapeutic activities exhibited by benzimidazo[1,2-c]quinazoline derivatives , it can be inferred that the compound may affect multiple biochemical pathways.

Result of Action

Benzimidazo[1,2-c]quinazoline derivatives are known to exhibit a wide spectrum of therapeutic activities , suggesting that the compound may have significant molecular and cellular effects.

Eigenschaften

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c26-20(15-8-2-1-3-9-15)14-27-22-24-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25(21)22/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAZKERIWJHICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.